molecular formula C10H7N3O3 B6238053 4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid CAS No. 2137836-57-6

4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid

Cat. No.: B6238053
CAS No.: 2137836-57-6
M. Wt: 217.2
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Description

4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a formyl group and a carboxylic acid group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the reaction of 3-formylpyrazole with 2-chloronicotinic acid under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: 4-(3-carboxy-1H-pyrazol-1-yl)pyridine-2-carboxylic acid.

    Reduction: 4-(3-hydroxymethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid.

    Substitution: Various esters or amides depending on the substituents used.

Scientific Research Applications

4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-hydroxymethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid
  • 4-(3-carboxy-1H-pyrazol-1-yl)pyridine-2-carboxylic acid
  • 4-(3-methyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid

Uniqueness

4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group, which allows for diverse chemical modifications. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

CAS No.

2137836-57-6

Molecular Formula

C10H7N3O3

Molecular Weight

217.2

Purity

93

Origin of Product

United States

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